Zirconyl sulfate
Description
Contextual Overview of Zirconium Chemistry in Advanced Materials Research
Zirconium, a transition metal, exhibits high strength, ductility, and significant resistance to corrosion. samaterials.co.uk Its compounds are integral to the advancement of materials science, finding applications that range from refractory materials and ceramic opacifiers to specialized alloys. samaterials.co.uk Zirconium-based materials are noted for their performance in high-temperature and chemically aggressive environments. samaterials.co.ukastm.org In the realm of advanced ceramics, zirconium dioxide (ZrO₂), often derived from zirconium compounds, is valued for its exceptional thermal stability and mechanical properties. samaterials.co.ukchemiis.com The versatility of zirconium chemistry allows for the creation of a wide array of compounds, including alloys and oxides, that are tailored for specific, technologically demanding applications in fields such as aerospace, nuclear engineering, and medicine. samaterials.co.ukzircon-association.org
Significance of Zirconyl Sulfate (B86663) within Zirconium Compound Systems
Zirconyl sulfate, also referred to as zirconium sulfate, is a key intermediate in the production of various zirconium chemicals and the metals zirconium and hafnium. zirconiumworld.com It serves as a precursor for the synthesis of other important zirconium compounds like zirconium carbonate, zirconium oxide, and zirconium hydroxide (B78521). zhuoerchem.com This white crystalline solid is soluble in water and is often produced by the reaction of zirconium oxide or hydroxide with sulfuric acid. zhuoerchem.comcymitquimica.com Its utility extends across numerous industries; for instance, it is a vital component in the manufacturing of white leather tanning agents, treatments for wool, and as a surface oxidant for paints. zirconiumworld.comaemmetal.com Furthermore, it functions as a catalyst carrier and a precipitant for amino acids and proteins. zirconiumworld.comwikipedia.org
Scope and Academic Relevance of this compound Investigations
The academic and industrial interest in this compound stems from its diverse applications and its role in the synthesis of other zirconium-based materials. Research into this compound encompasses a broad range of topics, including the optimization of its synthesis processes to achieve higher purity and more environmentally friendly methods. researchgate.net Investigations also focus on its catalytic properties, particularly in the form of sulfated zirconia, which is a potent solid acid catalyst used in various organic reactions. researchgate.nettandfonline.comnih.gov The material's role as a precursor for advanced ceramics and its use in analytical chemistry as a reagent further underscore its academic relevance. zhuoerchem.comnanorh.com Ongoing studies continue to explore new applications and refine existing ones, highlighting the compound's continued importance in chemical research and industrial processes. zircon-association.org
Structure
2D Structure
Properties
CAS No. |
15578-19-5 |
|---|---|
Molecular Formula |
H2O5SZr |
Molecular Weight |
205.295 |
IUPAC Name |
oxozirconium;sulfuric acid |
InChI |
InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);; |
InChI Key |
MUQTVKGKJFTFJV-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.O=[Zr] |
Synonyms |
zirconylsulfate |
Origin of Product |
United States |
Synthesis and Properties of Zirconyl Sulfate
Synthesis Methods
The preparation of zirconyl sulfate (B86663) can be achieved through several chemical routes. A common industrial method involves the reaction of zirconium oxide (ZrO₂) or zirconium hydroxide (B78521) (Zr(OH)₄) with sulfuric acid (H₂SO₄). zhuoerchem.comwikipedia.orgchemicalbook.com The reaction with zirconium hydroxide is represented by the equation: Zr(OH)₄ + 2H₂SO₄ → Zr(SO₄)₂ + 4H₂O. chemicalbook.com Another approach is the treatment of zirconyl chloride with hot, concentrated sulfuric acid. chemicalbook.com
The industrial production often starts from zircon sand (zirconium silicate). One process involves fusing the zircon sand with an alkali metal carbonate or hydroxide, which is then dissolved in hydrochloric acid to form zirconyl chloride. After removing silica, sulfuric acid is added to precipitate basic zirconium sulfate. google.com An alternative route involves the direct dissolution of baddeleyite (a zirconium oxide mineral) in concentrated sulfuric acid at elevated temperatures. nih.gov To improve yields, the baddeleyite can first be heated with lime to form calcium zirconate, which then reacts with sulfuric acid. nih.gov
Chemical Properties
Zirconyl sulfate is known for its acidic nature in aqueous solutions. chemiis.com The tetrahydrate form is stable under standard conditions but loses three water molecules between 100 and 150°C, becoming anhydrous at 380°C. chemicalbook.com The anhydrous form decomposes at approximately 410°C. chemicalbook.com It is a weak oxidizing agent and is corrosive to aluminum. chemicalbook.comnih.gov In solution, it can deposit a solid on standing. chemicalbook.com Zirconium sulfate can react with bases and is used in the precipitation of proteins and amino acids. wikipedia.orgchemicalbook.com
Physical Properties
This compound typically appears as a white crystalline powder or solid. chemiis.comchemicalbook.com The anhydrous form is a colorless, microcrystalline, and hygroscopic solid. chemicalbook.comchemicalbook.com Several hydrated forms exist, with the tetrahydrate, Zr(SO₄)₂·4H₂O, being a common variant. wikipedia.orgchemicalbook.com It is highly soluble in water and acids. chemiis.com
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline powder/solid | chemiis.comchemicalbook.com |
| Chemical Formula | Zr(SO₄)₂·xH₂O (x = 0, 1, 4, 5, 7) | chemiis.comwikipedia.org |
| Molecular Weight (Anhydrous) | 285.35 g/mol | wikipedia.org |
| Molecular Weight (Tetrahydrate) | 355.40 g/mol | wikipedia.org |
| Density (Anhydrous) | 3.22 g/cm³ | wikipedia.orgchemicalbook.com |
| Solubility in Water (Tetrahydrate) | 52.5 g/100 mL | wikipedia.org |
| pH of Aqueous Solution | Acidic | chemiis.com |
| Decomposition Temperature (Anhydrous) | 410°C | chemicalbook.com |
Applications of Zirconyl Sulfate
Role in Catalysis
Zirconyl sulfate (B86663) plays a significant role in the field of catalysis, primarily as a precursor to sulfated zirconia (SO₄²⁻/ZrO₂), a strong solid acid catalyst. researchgate.netresearchgate.net These catalysts exhibit high activity in a variety of acid-catalyzed reactions, including hydrocarbon conversion and esterification. tandfonline.comresearchgate.netrsc.org The presence of both Brønsted and Lewis acid sites on the surface of sulfated zirconia contributes to its catalytic prowess. researchgate.net Research has demonstrated its effectiveness in processes such as 2-propanol dehydration and cumene (B47948) dealkylation. researchgate.net The addition of zirconium sulfate to zirconia can increase the surface area and acidity of the resulting catalyst. researchgate.net Furthermore, sulfated zirconia catalysts are being investigated for the production of biodiesel through the esterification of fatty acids. researchgate.netrsc.org
Applications in Materials Science
In materials science, zirconyl sulfate is a key intermediate for producing a range of zirconium-based materials. chemiis.com It serves as a precursor for the manufacture of zirconium dioxide (zirconia), which is utilized in advanced ceramics known for their superior thermal and mechanical properties. chemiis.comnanorh.com These ceramics find applications in everything from electrical equipment to structural components. zhuoerchem.com this compound is also used in the production of refractory materials designed for high-temperature environments like furnaces and kilns. nanorh.com Additionally, it is employed in the manufacturing of zirconium-based pigments for paints and coatings, which offer high color intensity and durability. zhuoerchem.com In the textile industry, it is used as a mordant for dyeing to fix colors onto fabrics. chemiis.com
Use in Analytical Chemistry
Within analytical chemistry, this compound is utilized as a reagent for various purposes. zhuoerchem.comnih.gov It is employed for the precipitation of proteins and amino acids from solutions, a technique valuable in biochemical analysis. wikipedia.org Its ability to form insoluble precipitates with certain contaminants also makes it effective as a coagulant in water treatment processes for the removal of impurities like phosphates and heavy metals. cymitquimica.comnanorh.com
Chemical Reactivity and Solution Behavior
Hydrolytic Stability and Mechanisms in Aqueous Solutions
Zirconium(IV) ions are highly susceptible to hydrolysis in aqueous solutions, even under acidic conditions, leading to the formation of polymetal oxo-clusters researchgate.netoecd-nea.org. The presence of sulfate (B86663) ions significantly influences the stability and speciation of these zirconium species.
In aqueous solutions, zirconium ions readily undergo hydrolysis, forming intricate structures. In the absence of sulfate, the average oligomeric zirconium moiety in solution is observed to be larger than the well-characterized tetrameric building unit, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ researchgate.netacs.org. As sulfate concentration increases, the solution chemistry evolves. At intermediate sulfate concentrations, correlations consistent with the formation of large Zr hydroxo/oxo-bridged clusters are observed researchgate.netacs.org. These sulfate ions can act as bridging ligands, promoting the condensation of oligomeric (hydr)oxo clusters and leading to the formation of larger nanoparticles osti.gov. A specific example of such a complex structure identified in aqueous Zr-sulfate solutions is [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂ (SO₄)₁₂.₇]Cl₀.₆·nH₂O researchgate.netacs.org. Quantum chemical modeling further supports the existence of various zirconium(IV) sulfate complexes in water, such as [ZrO(SO₄)₂]²⁻ and the more stable [ZrO(SO₄)₂(H₂O)]²⁻, which can also form intramolecular hydrogen bonds researchgate.netdnu.dp.ua.
Table 1: Hydroxo/Oxo Cluster Formation in Aqueous Zirconium Sulfate Solutions
| Sulfate Concentration | Observed Species / Correlations | Reference(s) |
| Sulfate-free | Average oligomeric Zr moiety larger than [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | researchgate.netacs.org |
| Intermediate sulfate | Large Zr hydroxo/oxo-bridged clusters | researchgate.netacs.org |
| > 1 molal (m) | Sulfate-bridged Zr dimers, higher-order oligomers, bidentate sulfate coordination | acs.org |
| Specific cluster | [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂ (SO₄)₁₂.₇]Cl₀.₆·nH₂O | researchgate.netacs.org |
Aqueous solutions of zirconyl sulfate are inherently prone to colloid formation and precipitation due to the significant hydrolysis of zirconium ions acs.org. The kinetics of this precipitation and the subsequent growth of particles have been investigated using techniques like dynamic light scattering (DLS) researchgate.netacs.orgacs.org. DLS studies have revealed that the hydrodynamic radii of zirconium sulfate particles can increase linearly from 5 nm to as large as 1000–2500 nm, with growth rates ranging from 0.01 to 0.6 nm/s acs.orgacs.org. These growth rates are generally proportional to the concentration of Zr(SO₄)₂. The presence of HCl can moderate or inhibit this growth acs.orgacs.org. The apparent activation energy for this particle growth process has been determined to be approximately 136 kJ/mol acs.orgacs.org. Initial growth rates for particles smaller than 5 nm have been estimated to be in the range of 1 × 10⁻⁴ to 5 × 10⁻³ nm/s acs.orgacs.org. In the context of basic zirconium sulfate precipitation, a pH of approximately 1.6 is often optimal for achieving high precipitation yields, a process involving competition between sulfate and hydroxide (B78521) ions for coordination with Zr⁴⁺ mdpi.comresearchgate.net.
Table 2: Precipitation Kinetics of Zirconium Species
| Parameter | Value / Range | Conditions / Notes | Reference(s) |
| Hydrodynamic Radius (growth) | 5 nm to 1000–2500 nm | acs.orgacs.org | acs.orgacs.org |
| Growth Rate | 0.01–0.6 nm/s | Proportional to Zr(SO₄)₂ concentration | acs.orgacs.org |
| Initial Growth Rate (Rh < 5 nm) | 1 × 10⁻⁴ to 5 × 10⁻³ nm/s | acs.orgacs.org | |
| Apparent Activation Energy | 136 kJ/mol | acs.orgacs.org | |
| Precipitation pH | ~1.6 | For basic zirconium sulfate precipitation | mdpi.comresearchgate.net |
Acid-Base Properties and Proton Exchange
Zirconium sulfate and materials incorporating it exhibit significant acidity, often described as superacidity in the case of sulfated zirconia. This acidity arises from the nature of the sulfate groups and the zirconium coordination environment.
The introduction of sulfate groups onto zirconia surfaces is known to dramatically enhance their acidity, a phenomenon attributed to the presence of zirconium-bound sulfate species scirp.org. Bridging hydroxyl groups, where a proton is shared between two zirconium atoms via an oxygen atom ([M-(OH)-M]), serve as Brønsted acid sites, while terminal hydroxyl groups (M-OH) can act as Brønsted bases scirp.org. Sulfation generally increases the strength of surface Lewis acidity and can generate Brønsted acidic sites scirp.orgacs.org. The degree of acidity in sulfated zirconia materials is often correlated with the sulfate content; for example, the acidity of ZrO₂-bentonite modified with sulfate acid increases with the concentration of the acid used in the sulfation process aip.org. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, using adsorbed probe molecules like pyridine (B92270), are employed to characterize these acid sites scirp.orgaip.orgkoreascience.krmdpi.com. Adsorption of pyridine on Brønsted acid sites results in the formation of pyridinium (B92312) ions, indicated by characteristic IR bands around 1540, 1611, and 1638 cm⁻¹, whereas adsorption on Lewis acid sites leads to covalently bound species, showing bands near 1445, 1480, and 1575 cm⁻¹ scirp.org. Zirconium sulfate itself, when incorporated into other matrices like Nafion membranes, contributes strong acid sites and enhances proton conductivity preprints.orgacs.org. Theoretical studies also suggest that zirconium sulfate can facilitate non-humidified proton conductivity through proton transfer between Lewis acidic and basic sites within its structure researchgate.net.
Table 3: Surface Acidity Characterization of Sulfated Zirconia Materials
| Acid Site Type | Characterization Method / Bands (cm⁻¹) | Notes | Reference(s) |
| Brønsted Acid Sites | FTIR (adsorbed pyridine) | Pyridinium ion formation: ~1540, 1611, 1638 | scirp.org |
| Lewis Acid Sites | FTIR (adsorbed pyridine) | Covalently bound pyridine: ~1445, 1480, 1575 | scirp.org |
| Acidity (ZrO₂-bentonite/SO₄²⁻) | Titration | 9.70 mmol/g (1 M H₂SO₄), 11.30 mmol/g (1.5 M H₂SO₄) | aip.org |
The surface acidity and basicity of this compound-containing materials dictate their behavior in adsorbing acidic and basic species from solution scirp.orgkoreascience.kracs.orgresearchgate.net. Zirconium-based adsorbents leverage Lewis acid-base interactions and ligand exchange mechanisms for effective uptake of various contaminants frontiersin.org. For instance, the sulfation of zirconia can reduce the concentration of basic sites, which is beneficial in suppressing unwanted side reactions acs.org. Zirconium-based hydrogen sulfate nanoparticles can participate in ligand exchange processes on their surface sites, involving water, hydroxide, and other ligands frontiersin.org. Studies on sulfated zirconia catalysts have demonstrated their capacity to adsorb ammonia, confirming the presence of both Brønsted and Lewis acid sites on their surfaces koreascience.kr.
Complexation with Anions and Ligands
As a hard Lewis acid, zirconium(IV) readily forms stable complexes with a variety of anions, including sulfate researchgate.netresearchgate.netdnu.dp.uamdpi.com. In aqueous sulfate solutions, zirconium ions can coordinate with sulfate anions, leading to the formation of sulfate-bridged dimers and more complex oligomeric structures researchgate.netacs.org. At sulfate concentrations exceeding 1 molal, bidentate coordination of sulfate to zirconium is observed acs.org. Computational studies have elucidated the structures and relative stabilities of various zirconium(IV) sulfate complexes, such as [ZrO(SO₄)₂]²⁻ and [ZrO(SO₄)₂(H₂O)]²⁻, with the latter exhibiting greater stability researchgate.netdnu.dp.ua. The presence of sulfate ions in acidic solutions can also broaden the pH range over which dissolved zirconium and hafnium species remain stable mdpi.com. In solvent extraction processes, the complexation of zirconium with sulfate in the organic phase has been proposed to involve species like [R₃NH]₂[Zr(SO₄)₃] mdpi.com. Furthermore, strong complexation by anions like sulfate can promote the condensation of existing zirconium (hydr)oxo clusters, facilitating the formation of larger nanoparticles osti.gov. Zirconium also forms complexes with other ligands, such as methanesulfonate (B1217627), in aqueous environments researchgate.netdnu.dp.ua.
Table 4: Complexation of Zirconium(IV) with Sulfate Anions in Aqueous Solution
| Complex Type | Relative Stability | Notes | Reference(s) |
| [ZrO(SO₄)₂]²⁻ | Less stable | researchgate.netdnu.dp.ua | |
| [ZrO(SO₄)₂(H₂O)]²⁻ | More stable | researchgate.netdnu.dp.ua | |
| Zr-sulfate dimers/oligomers | - | Formed via sulfate bridging | researchgate.netacs.org |
| Bidentate sulfate coordination | - | Observed at sulfate concentrations > 1 m | acs.org |
| Extracted complex (TOA) | - | Proposed structure: [R₃NH]₂[Zr(SO₄)₃] | mdpi.com |
Compound List:
this compound
Zirconium sulfate
Zirconium(IV)
Zirconium
Zirconium(IV) sulfate complexes
Zirconium oxychloride octahydrate
Basic zirconium sulfate
Ammonium (B1175870) persulfate
Zirconium hydroxide
Zirconium oxy-hydroxyl acetate (B1210297) complex
Zirconium phosphate (B84403)
Sulfated zirconia
Zirconium tetrachloride
Zirconium oxide
Zirconium oxychloride
Zirconium tetramer [Zr₄(OH)₈(H₂O)₁₆]⁸⁺
Zirconium 18-mer [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂ (SO₄)₁₂.₇]Cl₀.₆·nH₂O
Zirconium(IV) methanesulfonate complexes
Zirconium(IV) sulfate complexes
[ZrO(SO₄)₂]²⁻
[ZrO(SO₄)₂(H₂O)]²⁻
[R₃NH]₂[Zr(SO₄)₃]
Advanced Analytical Characterization Techniques
Spectroscopic Methods for Structural and Chemical Analysis
Spectroscopic techniques are invaluable for probing the molecular vibrations, electronic states, and chemical environments of atoms within zirconium sulfate (B86663) materials.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is widely employed to identify functional groups and assess the coordination of sulfate ions within zirconium sulfate structures. Characteristic vibrational modes of the sulfate anion (SO₄²⁻) and zirconium-oxygen bonds provide diagnostic fingerprints.
Studies on various zirconium sulfate compounds have identified key absorption bands:
Sulfate stretching vibrations: Bands in the region of 1400-1050 cm⁻¹ are typically assigned to the asymmetric and symmetric stretching frequencies of the S=O and S-O bonds within the sulfate groups mdpi.com. Specific assignments include bands around 1140 cm⁻¹ and 1052 cm⁻¹ for chelating bidentate sulfate ions coordinated to zirconium cations scirp.org. Other studies report Zr-O-S stretching vibrations in the range of 1000-1220 cm⁻¹ mdpi.com.
Zirconium-oxygen vibrations: Bands attributed to Zr-O stretching modes are observed at lower wavenumbers, such as around 749 cm⁻¹ and 589 cm⁻¹ scirp.org.
Hydroxyl and water vibrations: Peaks around 3416 cm⁻¹ (O-H stretching) and 1077 cm⁻¹ (S-O bond vibration) can also be present, indicating the presence of hydroxyl groups or coordinated water molecules rhhz.net. The broadness of hydroxyl stretching bands often suggests the presence of intermolecular hydrogen bonds mdpi.com.
The disappearance or shifting of specific sulfate-related peaks upon interaction with other species, such as fluoride (B91410) ions, can indicate ion exchange mechanisms rhhz.net.
Table 5.1.1: FTIR Characteristic Peaks of Zirconium Sulfate Species
| Wavenumber (cm⁻¹) | Assignment | Relevant Compound Type(s) | Reference(s) |
| 1400-1050 | S-O stretching (asymmetric/symmetric) | Zirconium Sulfates | scirp.org, mdpi.com |
| 1200-1000 | Zr-O-S stretching | Basic Zirconium Sulfate | mdpi.com |
| 1140, 1052 | S-O stretching (chelating bidentate sulfate) | Zirconium Sulfates | scirp.org |
| 749, 589 | Zr-O stretching | Zirconium Sulfates | scirp.org |
| 3416 | O-H stretching | Zirconium Alginate-Sulfate | rhhz.net |
| 1077 | S-O bond vibration | Zirconium Alginate-Sulfate | rhhz.net |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic properties of materials. For zirconium sulfates, XPS is used to confirm the presence of sulfate species, determine surface elemental ratios (e.g., S/Zr), and analyze the oxidation states and chemical environments of zirconium, sulfur, and oxygen atoms.
Key findings from XPS analyses include:
Zirconium (Zr) binding energies: The Zr 3d₅/₂ core level typically appears around 183.0-183.2 eV, which is characteristic of zirconium bonded to sulfate or phosphate (B84403) groups mdpi.comresearchgate.net. A shift to higher binding energies, such as ~184 eV, can indicate a modification of electron density distribution due to the electron-attracting effect of sulfate groups mdpi.comresearchgate.net.
Sulfur (S) binding energies: The S 2p spectra commonly show peaks at approximately 169.0 eV and 170.0 eV (S 2p₃/₂ and S 2p₁/₂ components, respectively), which are indicative of sulfur in the +6 oxidation state, characteristic of sulfate ions (SO₄²⁻) scirp.orgresearchgate.netscirp.org.
Surface composition: XPS-derived atomic ratios (e.g., S/Zr) can be compared to bulk analyses, providing insights into the surface distribution of elements scirp.org. The presence of a distinct F 1s peak and the disappearance of the S 2p signal after fluoride adsorption on sulfate-modified materials strongly suggest an ion-exchange mechanism involving sulfate and fluoride rhhz.net.
Table 5.1.2: XPS Binding Energies for Zirconium Sulfate Species
| Element/Core Level | Binding Energy (eV) | Assignment | Reference(s) |
| Zr 3d₅/₂ | ~183.0-183.2 | Zr bonded to sulfate/phosphate groups | mdpi.com, researchgate.net |
| Zr 3d₅/₂ | ~184.0 | Modified electron density (Zr-sulfate interaction) | mdpi.com, researchgate.net |
| S 2p₃/₂ | ~169.0 | S⁶⁺ in sulfate ions | scirp.org, scirp.org, researchgate.net |
| S 2p₁/₂ | ~170.0 | S⁶⁺ in sulfate ions | scirp.org, scirp.org, researchgate.net |
Raman Spectroscopy for Solution Chemistry
While less extensively reported for zirconyl sulfate solutions compared to solid-state analysis, Raman spectroscopy can offer valuable information about the speciation and structural evolution of zirconium sulfate species in aqueous environments. One study identified a peak at 1017 cm⁻¹ in the Raman spectrum of a specific basic zirconium sulfate precipitate, suggesting its potential use as a signature for its presence in solution acs.org. Raman studies on deuterated solutions have also highlighted the significant role of sulfate in the crystallization processes of zirconium compounds acs.org. These findings suggest that Raman spectroscopy can be a powerful tool for tracking the dynamic behavior and structural changes of zirconium sulfate complexes in solution, aiding in the understanding of their self-assembly and precipitation mechanisms.
Diffraction Techniques for Crystalline Structure Determination
Diffraction techniques, particularly X-ray Diffraction (XRD), are fundamental for identifying crystalline phases, assessing crystallinity, and determining the detailed atomic arrangement within zirconium sulfate materials.
X-ray Diffraction (XRD) for Phase Identification and Crystallinity
XRD patterns of powder samples provide a unique fingerprint for each crystalline phase, enabling identification through comparison with reference databases. The sharpness and intensity of diffraction peaks are indicative of the degree of crystallinity and crystallite size mccrone.com. Amorphous materials, lacking long-range order, produce broad humps rather than sharp peaks mccrone.com.
For zirconium sulfates, XRD has been instrumental in:
Phase Identification: Identifying specific zirconium sulfate phases, such as α-Zr(SO₄)₂, Zr(SO₄)₂·4H₂O, and basic zirconium sulfates mdpi.comiucr.orgiucr.orgd-nb.info. For instance, zircosulfate, Zr(SO₄)₂, has been identified by a characteristic diffraction line at 2θ = 20.54° scirp.org.
Crystallinity Assessment: Distinguishing between crystalline and amorphous states and quantifying the degree of crystallinity mccrone.com. Variations in semi-crystalline phases of composites containing zirconium sulfate have been confirmed by XRD researchgate.net.
Crystallite Size and Structure: Determining crystallite sizes, often using the Scherrer equation or Rietveld refinement scirp.org. XRD can also reveal the stabilization of specific crystal structures, such as the tetragonal phase of zirconia, by sulfate incorporation scirp.orgscielo.org.co.
Thermal Analysis
Thermal analysis techniques are crucial for understanding the stability and transformation pathways of this compound under varying temperature conditions.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the identification of thermal events such as phase transitions and decomposition. Studies involving zirconium sulfate and related compounds have revealed several thermal events:
Adsorbed Water Elimination: Broad endothermic peaks are observed below 200°C, indicative of the loss of adsorbed water molecules from the material researchgate.netkiche.or.kr.
Decomposition of Sulfate Species: An endothermic peak occurring around 700°C has been attributed to the evolution of sulfur trioxide (SO₃) from surface-bonded sulfate groups kiche.or.kr.
Phase Transformations: In related zirconium sulfate systems, the transformation of tetragonal zirconia to monoclinic zirconia has been observed to occur in the temperature range of 800-900°C researchgate.net. The enthalpy associated with the transformation of zirconium sulfate pentahydrate (Zr(SO₄)₂·5.5H₂O) to monoclinic zirconia at 900°C has been reported as approximately 2505 J/g researchgate.net.
Table 5.3.1.1: Differential Scanning Calorimetry (DSC) Data for Zirconium Sulfate Systems
| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Reference |
| Elimination of adsorbed water | < 200 | Not specified | researchgate.netkiche.or.kr |
| SO₃ evolution from surface-bonded sulfate | ~ 700 | Not specified | kiche.or.kr |
| Transformation of tetragonal to monoclinic ZrO₂ | 800 - 900 | Not specified | researchgate.net |
| Transformation of Zr(SO₄)₂·5.5H₂O to monoclinic ZrO₂ | 900 | ~ 2505 | researchgate.net |
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated, providing information about decomposition processes, dehydration, and the formation of stable residues. For zirconium sulfate and related compounds, TGA studies indicate the following decomposition characteristics:
Initial Decomposition: Zirconium sulfate (Zr(SO₄)₂) has been observed to begin its decomposition to zirconia starting from approximately 540°C researchgate.net.
Sulfate Bond Decomposition: Studies on sulfated zirconium materials suggest the presence of different modes of sulfate bonding, with distinct decomposition stages. One mode (Σ₁) decomposes at lower temperatures releasing SO₂, while another mode (Σ₂) decomposes with the release of SO₂ and O₂ jst.go.jp. The specific temperatures for these modes are not always precisely defined but indicate sequential breakdown.
Intermediate Decomposition: The decomposition process of zirconium sulfate can involve intermediate steps, with the evolution of SO₃ around 700°C kiche.or.kr.
Table 5.3.2.1: Thermogravimetric Analysis (TGA) Data for Zirconium Sulfate Systems
| Sample/Process | Temperature Range (°C) | Mass Loss (%) | Decomposition Stage/Products | Reference |
| Zirconium sulfate (Zr(SO₄)₂) decomposition | ~ 540 onwards | Not specified | Decomposition to zirconia | researchgate.net |
| Sulfated Zirconium (Σ₁ sulfate bond) | Low temperature | Not specified | Releases SO₂ | jst.go.jp |
| Sulfated Zirconium (Σ₂ sulfate bond) | Higher temperature | Not specified | Releases SO₂ and O₂ | jst.go.jp |
| Surface-bonded sulfate decomposition | ~ 700 | Not specified | Evolution of SO₃ | kiche.or.kr |
| Zirconium sulfate pentahydrate (Zr(SO₄)₂·5.5H₂O) | ~ 540 onwards | Not specified | Decomposition to zirconia | researchgate.net |
Microscopy and Surface Characterization
Microscopy and surface characterization techniques are vital for visualizing the morphology, nanostructure, and surface properties of this compound and related materials.
Scanning Electron Microscopy (SEM) for Morphology
SEM provides high-resolution images of the surface topography and morphology of materials. Studies on zirconium-based materials synthesized using zirconium sulfate precursors have revealed diverse morphologies:
Particle Shapes: Zirconium oxide (ZrO₂) nanoparticles derived from zirconium sulfate precursors can exhibit a coral-like morphology scielo.brscielo.br. In other preparations, zirconia particles have been observed to be spherical d-nb.info.
Surface Features: In some film-based preparations, particles on the surface are roughly spherical, with diameters ranging from 0.2 to 1 µm, and can form agglomerates up to 4 µm. These particles are typically composed of zirconium, oxygen, and sulfur mpg.de.
Nanostructure Morphology: ZrO₂ nanostructures can also present as tubular fragments, with reported dimensions of approximately 626.74 nm in width and 1906.39 nm in length mdpi.com.
Table 5.4.1.1: Scanning Electron Microscopy (SEM) Observations for Zirconium Sulfate-Derived Materials
| Material/Sample Description | Morphology | Particle Size Range | Key Features | Reference |
| ZrO₂ nanoparticles from Zr(SO₄)₂·H₂O precursor | Coral-like | Not specified | Nanoparticles | scielo.brscielo.br |
| Zirconia particles (controlled conditions) | Spherical | Not specified | Discrete particles | d-nb.info |
| Particles on Zr-O-S film surface | Spherical | 0.2 - 1 µm (particles) | Agglomerates up to 4 µm; contain Zr, O, S | mpg.de |
| ZrO₂ nanostructures (anodic synthesis by-product) | Tubular fragments | ~ 626.74 nm (width) | Length ~ 1906.39 nm; cubic structure | mdpi.com |
Transmission Electron Microscopy (TEM) for Nanostructure
TEM offers higher resolution than SEM, allowing for the examination of atomic arrangements and finer structural details, including crystallite size and internal structure.
Crystallite Size: In ZrO₂ nanoparticles synthesized using Zr(SO₄)₂·H₂O as a precursor, the crystallite size has been estimated to be approximately 9.7 nm scielo.brscielo.br.
Crystal Structure: Tetragonal zirconia crystals with diameters of approximately 10 nm have been observed in certain film preparations mpg.de. Nanostructures derived from anodic synthesis by-products can exhibit a clear cubic structure mdpi.com.
Table 5.4.2.1: Transmission Electron Microscopy (TEM) Observations for Zirconium Sulfate-Derived Materials
| Material/Sample Description | Nanostructure Description | Crystallite Size (nm) | Key Features | Reference |
| ZrO₂ nanoparticles from Zr(SO₄)₂·H₂O precursor | Nanoparticles | ~ 9.7 | Uniform, spherical | scielo.brscielo.br |
| Tetragonal zirconia crystals (film preparation) | Crystals | ~ 10 | Fairly dense layer | mpg.de |
| ZrO₂ nanostructures (anodic synthesis by-product) | Nanostructures | Not specified | Clear cubic structure | mdpi.com |
Surface Area Measurement (e.g., BET)
The Brunauer-Emmett-Teller (BET) method is a standard technique for determining the specific surface area of porous materials by measuring the physical adsorption of gas molecules (typically nitrogen) onto the surface.
Surface Area Values: Studies on sulfated zirconia materials, which involve zirconium and sulfate species, have reported BET surface areas. For instance, one sample exhibited a BET surface area of 83 m²/g with mesopores around 18 nm scirp.org. Other sulfated zirconia samples (SZ-1 and SZ-2) showed BET surface areas of 105 m²/g and 148 m²/g, respectively jst.go.jp. The addition of zirconium sulfate to zirconia has also been shown to increase the specific surface area researchgate.net.
Table 5.4.3.1: BET Surface Area Measurements for Zirconium Sulfate-Derived Materials
| Sample Description | BET Surface Area (m²/g) | Pore Size (nm) | Reference |
| Sulfated zirconia | 83 | ~ 18 | scirp.org |
| Sulfated Zirconia (SZ-1) | 105 | Not specified | jst.go.jp |
| Sulfated Zirconia (SZ-2) | 148 | Not specified | jst.go.jp |
| Zirconium sulfate supported on zirconia (variable content) | Increased with content | Not specified | researchgate.net |
Catalytic Applications and Mechanisms
Role as Solid Acid Catalysts
The transformation of zirconia into a potent solid acid catalyst is achieved through a sulfation process, which dramatically enhances its surface acidic properties. This modification leads to the formation of materials often described as superacids, capable of catalyzing reactions even at low temperatures.
Sulfated zirconia (SZ) is a highly efficient and well-established solid acid catalyst used in a variety of industrially significant reactions. acs.org It is typically prepared by treating zirconium hydroxide (B78521) (Zr(OH)₄) or amorphous zirconia with sulfuric acid or an ammonium (B1175870) sulfate (B86663) solution, followed by calcination. researchgate.netmdpi.com This process creates highly acidic sites on the zirconia surface. The incorporated sulfate ions are known to stabilize the metastable tetragonal phase of ZrO₂, which is crucial for its catalytic activity. researchgate.netresearchgate.net
The resulting material, SZ, exhibits exceptional catalytic performance in numerous organic syntheses and transformations. bme.hunih.gov Beyond SZ, catalysts have also been developed by supporting zirconium sulfate on other materials. For instance, zirconium sulfate supported on γ-Al₂O₃ has been prepared by impregnating the alumina support with an aqueous solution of zirconium sulfate. These catalysts show good dispersion of Zr(SO₄)₂ on the alumina surface and exhibit significant acidity, which increases with the zirconium sulfate content up to a certain threshold. researchgate.net
The catalytic activity of sulfated zirconia is intrinsically linked to the presence of both Brönsted and Lewis acid sites on its surface. unt.edumdpi.com Lewis acid sites are attributed to coordinatively unsaturated zirconium cations (Zr⁴⁺), while Brönsted acid sites are associated with surface hydroxyl groups perturbed by the sulfate species. mdpi.comresearchgate.net
The nature and concentration of these acid sites can be investigated using various analytical techniques:
Fourier-Transform Infrared Spectroscopy (FTIR) with Probe Molecules: Adsorption of basic probe molecules like pyridine (B92270) or ammonia allows for the distinction and quantification of Brönsted and Lewis acid sites. For pyridine, characteristic absorption bands appear around 1540 cm⁻¹ for pyridinium (B92312) ions formed on Brönsted sites and around 1444-1450 cm⁻¹ for pyridine coordinated to Lewis sites. nih.govresearchgate.net
Temperature-Programmed Desorption (TPD): Ammonia TPD (NH₃-TPD) is widely used to determine the total acidity and the distribution of acid strength of the catalyst. researchgate.net
Research indicates that a synergy between Brönsted and Lewis sites is often responsible for the high catalytic activity. mdpi.com For example, the strong Lewis acidity, enhanced by the electron-withdrawing inductive effect of the sulfate groups, can increase the strength of adjacent Brönsted sites. mdpi.comresearchgate.net The relative ratio of Brönsted to Lewis acidity is a critical factor and can be influenced by the preparation conditions. mdpi.com
The physicochemical properties and, consequently, the catalytic performance of sulfated zirconia are highly dependent on the synthesis parameters, most notably the sulfating agent concentration and the calcination temperature. scientific.netresearchgate.net
Effect of Sulfation: The concentration of the sulfating agent, such as sulfuric acid, directly impacts the surface sulfate coverage and the resulting acidity. Increasing the sulfuric acid concentration generally leads to a stronger acidic character. scientific.net Studies have shown a linear increase in surface acidity with the extent of surface sulfation. acs.org However, an optimal sulfate loading is necessary for maximum activity, as excessive sulfation can lead to the formation of polysulfate or bulk-like sulfate species, which may block active sites or be less effective. mdpi.com
Effect of Calcination Temperature: Calcination is a crucial step that activates the catalyst by removing moisture and structuring the sulfate groups on the zirconia surface. The temperature of calcination has a profound effect on the catalyst's crystal structure, surface area, and acidity.
Typically, the most active catalysts are obtained by calcination in the range of 550–650 °C. unt.edu
Calcination at temperatures below this range may be insufficient for creating the superacidic sites.
Conversely, calcination at temperatures above 650 °C can lead to the decomposition and loss of sulfate groups from the surface, resulting in a significant decrease in acidity and catalytic activity. scientific.net It can also cause sintering and a phase transformation from the catalytically active tetragonal phase to the less active monoclinic phase. researchgate.net
The interplay between these parameters determines the final properties of the catalyst, as summarized in the table below based on various research findings.
| Parameter | Effect on Catalyst Properties | Optimal Condition/Observation | Source(s) |
| Sulfating Agent Conc. | Higher concentration increases sulfate coverage and acid strength. | An optimal concentration exists; one study found 0.8 M H₂SO₄ to be effective. | scientific.net |
| Calcination Temperature | Affects crystal phase, surface area, and sulfate retention. | 500-650 °C is generally optimal for high acidity and activity. | unt.eduresearchgate.net |
| High Calcination (>650°C) | Causes sulfate group degradation, loss of acidity, and sintering. | A significant drop in acidity and activity is observed. | scientific.net |
| Precursor Type | The choice of zirconium precursor (e.g., amorphous Zr(OH)₄) is vital for the final texture and performance. | Amorphous zirconium hydroxide is generally preferred for effective sulfation. | researchgate.netunt.edu |
Specific Catalytic Reactions
The strong acidic nature of sulfated zirconia makes it a versatile catalyst for a multitude of acid-catalyzed reactions, including various organic transformations and hydrocarbon conversions.
Sulfated zirconia has proven to be a highly effective heterogeneous catalyst for the synthesis of fine chemicals and intermediates, offering advantages such as high yields, mild reaction conditions, and ease of separation and reuse. researchgate.net
Esterification: SZ is widely used to catalyze esterification reactions, such as the production of fatty acid esters (biodiesel) and other commercially important esters. acs.orgrsc.org Its strong acidity allows for the efficient conversion of carboxylic acids with various alcohols. rsc.org The catalytic activity in propanoic acid esterification has been directly correlated with the acid strength of the SZ catalyst. mdpi.com
Acetylation: The acetylation of glycerol with acetic acid to produce valuable fuel additives (acetins) can be effectively catalyzed by zirconium-based catalysts, including those containing sulfate groups. The reaction can be catalyzed by both Brönsted and Lewis acid sites. mdpi.com
Other Transformations: SZ's utility extends to a broad range of other organic reactions, including the synthesis of 1,5-benzodiazepines, bis(indolyl)methanes, and 3,4-dihydropyrimidinones under solvent-free conditions. researchgate.net It also catalyzes condensation and dehydration reactions, such as the dehydration of formic acid to produce carbon monoxide. nih.govnih.gov
The table below presents findings from research on various organic transformations catalyzed by sulfated zirconia.
| Reaction | Reactants | Catalyst | Key Findings | Source(s) |
| Esterification | Propanoic acid, Methanol | (NH₄)₂SO₄-derived SZ | Activity correlated directly with acid strength; optimal performance at a specific sulfate loading (1.7 wt% S). | mdpi.com |
| Esterification | Lauric acid, Various alcohols | Chlorosulfuric acid-derived SZ | Catalyst showed significantly higher activity (ca. five times faster) compared to H₂SO₄-derived SZ. | rsc.org |
| Glycerol Acetylation | Glycerol, Acetic acid | Zirconium Phosphate-Sulphate | Mixed phosphate-sulphate catalysts were active; sulphate leaching was observed during recycling. | mdpi.com |
| Formic Acid Dehydration | Formic acid | Sulfated Zirconia (SZ) | Both Brönsted and Lewis acid sites contribute to the dehydration reaction. | nih.gov |
Sulfated zirconia-based catalysts are of significant interest in the petrochemical industry for processing hydrocarbons. Their superacidic nature enables them to catalyze skeletal rearrangements and other conversions at relatively low temperatures. mdpi.com
Isomerization: One of the most studied applications of SZ is the isomerization of n-alkanes (like n-butane, n-pentane, and n-heptane) to their branched isomers, which are valuable as high-octane gasoline components. researchgate.netmdpi.comjeeng.net The addition of a noble metal like platinum to the SZ catalyst (Pt/SZ) can enhance its activity and stability by providing a hydrogenation-dehydrogenation function. mdpi.com
Alkylation: SZ catalyzes Friedel-Crafts alkylation reactions, such as the alkylation of cresols with tert-butyl alcohol or the alkylation of resorcinol with methyl tertiary butyl ether. rsc.orgmdpi.com
Cracking: These catalysts are active in the cracking and hydrocracking of long-chain hydrocarbons, including those found in used lubricating oil and palm oil, to produce lighter, more valuable liquid fuels like gasoline. bme.husemanticscholar.orgresearchgate.net
Dealkylation and Dehydration: SZ is also active for dealkylation (e.g., cumene (B47948) dealkylation) and the dehydration of alcohols. researchgate.netscientific.net
The table below summarizes research findings for hydrocarbon conversions using sulfated zirconia catalysts.
| Reaction | Reactants | Catalyst | Key Findings | Source(s) |
| n-Heptane Hydroisomerization | n-Heptane, H₂ | 0.5 wt% Pt/SZrO₂ | Achieved highest conversion (69.64%) and selectivity (81.4%) among tested catalysts. | mdpi.com |
| n-Hexane Isomerization | n-Hexane | Pt/SZ-HY zeolite composite | Showed 17.95 mol% conversion at 160 °C. | jeeng.net |
| Alkylation | Resorcinol, MTBE | Sulfated Zirconia | Highly selective for monoalkylation (72% yield) at a low temperature of 60 °C. | rsc.org |
| Hydrocracking | Used palm cooking oil | 3 wt% Ni-Sulfated Zirconia | Produced the highest liquid product (44.25 wt%) with 100% selectivity to gasoline. | bme.hu |
| Cumene Dealkylation | Cumene | 40-Zr(SO₄)₂/γ-Al₂O₃ | Catalyst calcined at 400°C exhibited maximum activity. | researchgate.net |
Biomass Conversion Processes (e.g., Glycerol Acetylation, Furfural Synthesis, Biodiesel Production)
Zirconyl sulfate, particularly in the form of sulfated zirconia (SZ), has emerged as a highly effective and versatile solid acid catalyst for various biomass conversion processes. Its strong acidity and thermal stability make it suitable for reactions such as the acetylation of glycerol, the synthesis of furfural from carbohydrates, and the production of biodiesel from fatty acids. mdpi.comacs.org
Glycerol Acetylation
The acetylation of glycerol with acetic acid produces valuable fuel additives known as acetins (monoacetin, diacetin, and triacetin). researchgate.net Zirconium-based catalysts, including mixed zirconium phosphate-sulphate compounds, have demonstrated high efficacy in this reaction. The catalytic activity is linked to the presence of both Brønsted and Lewis acid sites. mdpi.commq.edu.au
In a study utilizing mixed Zr phosphate-sulphate catalysts, compounds with the formulas Zr₃(PO₄)₂(SO₄)₃ and Zr₄(PO₄)₂(SO₄)₅ achieved full glycerol conversion in just one hour at 105°C. mdpi.comresearchgate.net This high performance was attributed to the strong Lewis acidic character of the zirconium atom, enhanced by the synergistic effect of both sulphate and phosphate (B84403) groups. mdpi.com In contrast, pure Zr(SO₄)₂ showed lower activity, reaching only about 60% conversion under the same conditions. mdpi.com Other zirconia-based catalysts, such as MoO₃/TiO₂-ZrO₂, have also shown excellent results, achieving nearly 100% glycerol conversion with up to 80% selectivity for triacetin at 120°C. researchgate.net
| Catalyst Composition | Glycerol Conversion | Reaction Time (h) | Reaction Temperature (°C) |
|---|---|---|---|
| Zr₃(PO₄)₂(SO₄)₃ | 100% | 1 | 105 |
| Zr₄(PO₄)₂(SO₄)₅ | 100% | 1 | 105 |
| Zr₂(PO₄)₂SO₄ | ~100% | 3 | 105 |
| Zr(SO₄)₂ | ~60% | 3 | 105 |
Furfural Synthesis
Zirconia-based catalysts are effective in the dehydration of carbohydrates like xylose and fructose to produce furfural and 5-hydroxymethylfurfural (HMF), respectively. researchgate.netresearchgate.net These furan compounds are crucial platform chemicals for producing biofuels and other valuable chemicals. Modified zirconia catalysts, including sulfated versions, have been shown to achieve furfural yields of up to 50% at over 90% conversion in the dehydrocyclisation of xylose. researchgate.net
For the dehydration of fructose to HMF, sulfated zirconia has demonstrated high fructose conversion of 93.6% with an HMF yield of 72.8% when heated by microwaves at 180°C for 20 minutes in a mixed solvent system. researchgate.net The catalyst's performance is attributed to its strong acid sites, which facilitate the necessary dehydration steps. acs.org
Biodiesel Production
Sulfated zirconia is a prominent solid acid catalyst for producing biodiesel through the esterification of free fatty acids (FFAs) and the transesterification of triglycerides. mdpi.com Its key advantage over basic catalysts is its high tolerance to water and FFAs in feedstock, which can prevent soap formation. mdpi.com
In the esterification of oleic acid with 2-ethylhexanol, a modified sulfated zirconia catalyst achieved a 97.74% conversion to biodiesel. uobaghdad.edu.iquobaghdad.edu.iq The optimal conditions for this process were found to be a reaction temperature of 130°C, a 3:1 molar ratio of alcohol to free fatty acid, and a catalyst concentration of 2% by weight. uobaghdad.edu.iquobaghdad.edu.iq The catalyst's performance is driven by its abundant Brønsted acid sites, which are crucial for the esterification reaction. acs.org
| Feedstock | Catalyst | Temperature (°C) | Alcohol:FFA Molar Ratio | Catalyst Conc. (wt%) | Conversion (%) |
|---|---|---|---|---|---|
| Oleic Acid | Modified Sulfated Zirconia | 130 | 3:1 | 2 | 97.74 |
| Oleic Acid | Modified Sulfated Zirconia | 100 | 1:1 | 0.5 | Data Not Specified |
Catalyst Deactivation and Regeneration Studies
While sulfated zirconia catalysts are highly active, they can suffer from deactivation, primarily due to the leaching of sulfate groups and loss of thermal stability under certain conditions. mdpi.com
Mechanisms of Sulfate Group Leaching
The primary cause of deactivation in sulfated zirconia catalysts is the loss of active sulfate species from the catalyst surface, a phenomenon known as leaching. acs.orgmdpi.com This loss of sulfate groups leads to a reduction in the number of strong Brønsted acid sites, which are essential for many catalytic reactions. acs.org
Leaching can be accelerated by the presence of water or other polar molecules in the reaction medium. acs.org Studies have shown that a certain portion of the sulfate content, sometimes referred to as "labile" sulfates, can be removed simply by washing the catalyst with water. acs.org In one study on propanoic acid esterification, the sulfur loading of a sulfated zirconia catalyst decreased from an initial 1.7 wt% to 1.28 wt% after three reaction cycles, which corresponded to a drop in catalytic activity. mdpi.com This leaching is believed to be caused by the destabilization of surface sulfate species during the esterification reaction. mdpi.com The loss of these active sites is considered the intrinsic reason for catalyst deactivation in many applications. acs.org
Thermal Stability and Activity Durability
The thermal stability of this compound catalysts is a critical factor for their industrial application. Zirconia itself is known for its high thermal and hydrothermal stability. mdpi.commdpi.com However, the sulfate groups that impart the strong acidity are susceptible to decomposition at elevated temperatures. mdpi.com
The maximum calcination temperature for preparing sulfated zirconia is generally around 650°C. mdpi.com Temperatures exceeding this can cause the decomposition of sulfate ions, leading to a reduction in the catalyst's acidity and reactivity. mdpi.com Thermogravimetric analysis has shown that some sulfate species can be lost at temperatures between 400 and 500°C, particularly during regeneration in an inert atmosphere. researchgate.net
Despite the risk of sulfate loss at high temperatures, zirconia-based catalysts can exhibit excellent durability under specific conditions. For instance, grafting zirconia onto a stable support like SBA-15 silica can create a hydrothermally stable catalyst that maintains its structure even after being heated in water at 170°C. acs.org The reusability of sulfated zirconia catalysts is often limited by sulfate leaching. mdpi.commdpi.com However, studies have shown that even after a slight decrease in activity due to leaching, the catalyst can often retain a significant portion of its performance for several cycles. mdpi.com
Applications in Materials Science and Engineering
Precursor Chemistry for Zirconia and Zirconium-Based Materials
Zirconyl sulfate (B86663) serves as a key precursor in the synthesis of zirconium dioxide (zirconia, ZrO₂) and other zirconium-based materials. The controlled precipitation and subsequent processing of zirconyl sulfate allow for the production of zirconia powders with tailored properties.
Advanced Ceramics and Refractories
In the realm of advanced ceramics, this compound is utilized for synthesizing high-purity zirconia powders. These powders are essential for creating ceramics with superior thermal and mechanical properties, such as high strength, toughness, and wear resistance. The sol-gel process, often employing zirconium precursors like this compound, enables precise control over particle size, morphology, and surface area, which are critical for achieving optimal sintering behavior and final ceramic microstructure chemiis.comresearchgate.netacs.orgjetir.orgresearchgate.net. Research indicates that the sol-gel method can yield zirconia nanostructures with controlled particle size and crystallinity, making them suitable for demanding applications researchgate.netacs.orgjetir.org.
For refractory applications, this compound can be incorporated into formulations to enhance thermal stability and resistance to chemical attack at high temperatures chemiis.comperref.com. Its role can be as a binder or as a direct source of zirconium for specialized refractory components.
Table 7.1.1: Zirconia Powder Properties from this compound Precursor
| Property | Typical Value/Range | Method of Synthesis | Notes |
| Zirconia Purity | >99.5% | Sol-gel/Precipitation | High purity achievable due to controlled precursor chemistry. |
| Particle Size | 10-100 nm | Sol-gel | Nanoparticles with controlled size distribution. |
| Surface Area | 50-150 m²/g | Sol-gel | Influences sintering kinetics and catalytic activity. |
| Crystal Structure | Tetragonal/Monoclinic | Calcination | Phase can be controlled by calcination temperature and precursor type. |
| Thermal Stability | High | N/A | Zirconia is known for its excellent thermal properties. |
Glazing and Enamel Formulations
This compound is incorporated into glazing and enamel formulations to impart desirable properties. It acts as an opacifier, contributing to the whiteness and brightness of ceramic glazes and enamels chemiis.comperref.commade-in-china.com. Furthermore, it enhances the durability, abrasion resistance, and chemical resistance of the final coating chemiis.comperref.commade-in-china.com. The stability of zirconium compounds in high-temperature firing processes makes them valuable additives for achieving robust and aesthetically pleasing ceramic surfaces.
Development of Advanced Functional Coatings
The ability of this compound to form stable zirconium oxide layers and its chemical compatibility make it a valuable component in the development of advanced functional coatings designed for specific performance enhancements.
High-Temperature Resistance Coatings for Aerospace Components
In aerospace applications, components are subjected to extreme thermal loads. This compound can serve as a precursor in the synthesis of thermal barrier coatings (TBCs) or other high-temperature resistant coatings. These coatings protect underlying metallic substrates from excessive heat, oxidation, and erosion, thereby extending component lifespan and improving engine efficiency google.commdpi.comresearchgate.netharvard.edu. Zirconia-based TBCs, often stabilized with yttria, are critical for gas turbine engines, enabling higher operating temperatures and improved fuel economy mdpi.comharvard.edu. Research into precursor materials for these coatings often involves zirconium compounds like this compound, which can be processed into suitable feedstock materials for deposition techniques such as plasma spraying or electron beam physical vapor deposition (EB-PVD) google.comresearchgate.netresearchgate.net.
Table 7.2.1: Properties of Zirconia-Based Thermal Barrier Coatings
| Property | Typical Value/Range | Application Context | Notes |
| Operating Temperature | Up to 1500°C | Gas Turbine Components | Enables higher engine operating temperatures for increased efficiency. |
| Thermal Conductivity | 1.5-3.0 W/(m·K) | N/A | Low thermal conductivity provides effective insulation. |
| Thermal Expansion Coefficient | 10-11 x 10⁻⁶ K⁻¹ | N/A | Needs to be compatible with the substrate to minimize thermal stress. |
| Adhesion Strength | High | N/A | Crucial for coating integrity under thermal cycling and mechanical stress. |
| Oxidation Resistance | Excellent | N/A | Protects against degradation in high-temperature, oxygen-rich environments. |
Corrosion Protection Coatings for Metallic Surfaces
This compound is employed in the formulation of conversion coatings and protective layers for metallic surfaces to enhance corrosion resistance. These treatments form a passive, chemically stable layer on metals such as steel, aluminum, and magnesium, preventing electrochemical corrosion chemiis.comresearchgate.netgoogle.com. Such coatings are vital for extending the service life of metallic components exposed to corrosive environments. Research has demonstrated that zirconium-based conversion coatings can provide excellent corrosion resistance, comparable to or exceeding traditional chromate (B82759) treatments, while offering a more environmentally friendly alternative google.comresearchgate.netresearchgate.net. Electrochemical tests, such as salt spray tests and electrochemical impedance spectroscopy (EIS), confirm the superior protective capabilities of these zirconium-based coatings researchgate.net.
Table 7.2.2: Performance of Zirconium-Based Conversion Coatings
| Test Method | Parameter Measured | Bare Metal | Zirconium Conversion Coating | Notes |
| Salt Spray Test (NSS) | Corrosion Depth (mm) | > 0.5 | < 0.1 | Lower depth indicates better resistance to salt-induced corrosion. |
| EIS | Impedance (Ω·cm²) | < 100 | > 500 | Higher impedance signifies better barrier properties against corrosion. |
| Adhesion Test | Adhesion Rating (e.g., Gt) | Poor | Good/Excellent | Ensures coating integrity and prevents delamination under stress. |
Pigment Coating Applications (e.g., TiO₂)
This compound is used as a surface treatment agent for pigments, most notably titanium dioxide (TiO₂), which is a widely used white pigment researchgate.netresearchgate.netresearchgate.netgoogle.comgoogle.comscribd.com. Coating TiO₂ particles with zirconium compounds, often in the form of zirconium oxide or hydroxide (B78521), improves their performance characteristics. These treatments enhance pigment dispersibility in various matrices (e.g., paints, plastics), increase whiteness and brightness, and improve weather resistance by reducing the photocatalytic activity of TiO₂ that can degrade organic binders researchgate.netresearchgate.netresearchgate.netgoogle.com. The formation of a dense, continuous zirconia layer on the TiO₂ surface is crucial for these improvements researchgate.netresearchgate.netresearchgate.net.
Table 7.2.3: Impact of Zirconia Coating on TiO₂ Pigment Properties
| Property | Bare TiO₂ | ZrO₂-Coated TiO₂ | Improvement Factor | Notes |
| Water Dispersibility | Moderate | High | Significant | Improved wetting and suspension stability in aqueous media. |
| Whiteness/Brightness | High | Higher | Marginal to Good | Enhanced optical properties. |
| Weather Resistance | Moderate | Excellent | Significant | Reduced photocatalytic degradation of organic matrices. |
| UV Stability | Moderate | Good | Good | Protective layer shields against UV-induced degradation. |
| Pigment Volume Concentration | Standard | Reduced | Up to 10% | Less pigment needed for equivalent hiding power in certain formulations. |
Compound List:
this compound (ZrOSO₄)
Zirconium dioxide (Zirconia, ZrO₂)
Titanium dioxide (TiO₂)
Zirconium silicate (B1173343) (ZrSiO₄)
Yttria-stabilized zirconia (YSZ)
Aluminum hydroxide (Al(OH)₃)
Silica (SiO₂)
Aluminum oxide (Al₂O₃)
Zirconium hydroxide (Zr(OH)₄)
Zirconium oxyhydroxide
Zirconium oxide hydrate (B1144303)
Aluminum oxyhydroxide
Titanium hydroxide
Titanium oxide hydrate
Zirconium propoxide
Zirconium ethoxide
Zirconium oxynitrate
Zirconium carbide (ZrC)
Zirconium sulfate (Zr(SO₄)₂)
Ammonium (B1175870) zirconium sulfate
Textile and Leather Processing
This compound plays a crucial role in the textile and leather industries, primarily functioning as a mordant, a finishing agent, and a tanning agent. Its chemical properties allow it to interact effectively with fibers and proteins, leading to improved material characteristics.
Fabric Treatments for Improved Properties
Beyond dyeing, this compound is employed in various fabric finishing treatments designed to impart specific desirable properties. It can enhance the fabric's stiffness and smoothness, making it suitable for applications requiring a particular hand-feel or structural integrity, such as in formal wear or specialty textiles samaterials.com. Furthermore, zirconium compounds, including this compound, are utilized in fire-resistant treatments for textiles. These treatments improve the fabric's resistance to ignition and flame spread, which is critical for safety applications like protective clothing or upholstery in public spaces samaterials.comnih.govechemi.com. This compound also contributes to antimicrobial finishes by inhibiting the growth of bacteria and fungi on fabrics, a benefit for sportswear, healthcare textiles, and outdoor gear samaterials.com. Additionally, it can act as a reagent in water-repellent treatments for textiles mfa.org and improves wash and wear properties by forming durable bonds with fibers chemiis.com.
Leather Tanning and Wool Treatment Agents
This compound is a key agent in the leather industry, particularly for tanning white leather, producing a product that is both white and water-resistant ottokemi.comnih.govmfa.orgmade-in-china.comwikipedia.orgmade-in-china.com. As a tanning agent, it imparts a delicate, rich, and elastic surface to fine leather made-in-china.com. It can also be used in the re-tanning of chrome-tanned leather, contributing to improved filling properties and wear resistance made-in-china.com. Zirconium tannage generally results in leather with a firm, full substance and an excellent white appearance debagkimya.com. Basic zirconium salts, including this compound, exhibit tanning activity that increases the leather's shrinkage temperature, indicating enhanced thermal stability debagkimya.com. Complex salts involving this compound and ammonium sulfate are also employed in tanning processes google.com. Silicated sodium this compound, known for its cost-effectiveness, is used to produce light-colored leather that is amenable to dyeing in clean pastel shades google.com. This compound functions as a protein precipitant and tanning agent for various leather types, contributing to their quality and durability echemi.com. In the textile sector, this compound is also recognized for its application in flame-resistant treatments for wool fabrics nih.govechemi.com.
Integration in Composite Materials
The incorporation of this compound or its derivatives into composite materials offers a pathway to significantly enhance their mechanical and thermal performance.
Enhancement of Mechanical Properties (Stiffness, Toughness)
This compound powder can be integrated into polymer-matrix composites to improve their inherent properties. When added, it can increase the stiffness and toughness of the composite material, thereby improving its resistance to impact and fatigue china-sasa.com. Studies involving zirconia nanoparticles, often derived from zirconium precursors like this compound, have demonstrated substantial improvements in the mechanical properties of resin composites. These include enhanced flexural strength, elastic modulus, and toughness nih.govmdpi.com. The presence of zirconia nanoparticles can also improve the thermal stability of composites china-sasa.com. Furthermore, the sol-gel synthesis of zirconia particles within a nitrile rubber matrix has shown that in-situ generated zirconia significantly improves the mechanical properties, including modulus and strength, compared to conventionally mixed fillers acs.org. Zirconium compounds have also been shown to increase the stiffness of fabrics when applied as surface coatings polito.it.
Compound Name Table
this compound
Zirconium (IV) sulfate tetrahydrate
Zirconium sulfate
Zirconium disulfate
this compound tetrahydrate
Zirconium orthosulfate
Sulfuric acid, zirconium(4+) salt (2:1)
Basic zirconium sulfate
Zirconium sulfate heptahydrate
Silicated sodium zirconium sulfate
Zirconium hydroxide
Zirconium oxide (ZrO₂)
Zirconium phosphate (B84403) (ZrP)
Sulfated zirconia (S-ZrO₂)
Zirconium-silica (ZS) nanofibers
Zirconia-silica (ZS) nanofibers
Zirconia-yttria-silica (ZYS) nanofibers
Zirconium Nitride (ZrN)
Environmental Remediation and Separation Technologies
Water Treatment and Purification Processes
The application of zirconyl sulfate (B86663) in water treatment leverages its coagulating, flocculating, and adsorptive properties to remove a range of contaminants.
Zirconyl sulfate acts as an effective coagulant and flocculant in water treatment processes. It is utilized in drinking water and wastewater treatment to remove impurities such as phosphates, colloidal particles, and heavy metals nanorh.com. The compound's ability to form insoluble precipitates with contaminants is key to its purification efficacy nanorh.com. Zirconium-based coagulants, including those derived from this compound, have demonstrated efficient removal of phosphates from wastewater, contributing to the mitigation of eutrophication psu.edumdpi.comresearchgate.net. Studies indicate that zirconium sulfate-surfactant micelle mesostructures can achieve high phosphate (B84403) adsorption capacities, reaching up to 114 mg P/g psu.edu. Furthermore, zirconium compounds are recognized for their effectiveness in removing heavy metals from contaminated water sources nih.govresearchgate.net. The zirconium cation, particularly in its polymeric forms, can interact electrostatically with suspended and colloidal particles, promoting their coagulation and subsequent precipitation google.com. Zirconium-based coagulants have also shown superior performance in removing turbidity compared to traditional aluminum and iron-based coagulants waterh.net.
This compound has potential applications in air purification, where it can be used to remove volatile organic compounds (VOCs) when coated onto materials like filters china-sasa.com. While direct applications in wastewater VOC removal are less detailed, the broader class of zirconium-based materials, including metal-organic frameworks (MOFs), are recognized for their adsorptive capabilities towards VOCs due to their porous structures and high surface areas nih.govrsc.org.
The removal of sulfate ions from aqueous solutions is another area where zirconium compounds, often prepared using zirconyl salts, are employed. Zirconium oxide-modified biochar, synthesized using zirconyl chloride octahydrate, has shown a notable affinity for sulfate ions, with a maximum adsorption capacity of 35.21 mg/g under acidic conditions researchgate.netnih.gov. Zirconium hydrous oxide, which can be prepared from zirconyl precursors, is also capable of adsorbing sulfate ions from aqueous solutions via ion exchange mechanisms under acidic conditions google.comcqu.edu.cn. The adsorbed sulfate can subsequently be desorbed using alkaline solutions, allowing for potential regeneration of the adsorbent material google.com.
Selective Separation and Recovery of Elements
This compound plays a role in the sophisticated separation and recovery of elements, particularly in processes involving zirconium and hafnium.
The separation of zirconium (Zr) and hafnium (Hf) is critical due to their similar chemical properties, making their separation challenging. High-resolution pressurized ion exchange chromatography, utilizing resins like Dowex 50W-X8 with sulfuric acid solutions, has proven effective in separating zirconium and hafnium sulfate complexes iaea.orgresearchgate.net. This method has demonstrated a hafnium-to-zirconium separation factor of approximately 8 under specific conditions iaea.org. Anion exchange resins have also been employed to selectively recover Zr and Hf from acidic sulfate solutions, indicating the utility of sulfate-based chemistry in their separation researchgate.net.
The recovery of zirconium from complex leach solutions often involves precipitation techniques where this compound or related zirconium sulfate species are key intermediates. A notable method for recovering zirconium from sulfuric acid leach solutions involves the precipitation of basic zirconium sulfate researchgate.netmdpi.com. This process, optimized through careful control of pH and temperature, can achieve high zirconium precipitation yields (e.g., 96.18%) while effectively removing common impurities like iron and aluminum researchgate.netmdpi.comresearchgate.net. The precipitate, typically containing a high concentration of zirconium and a low concentration of hafnium, can then be further processed to yield high-purity zirconium dioxide researchgate.netmdpi.com. Another approach involves the formation of a zirconium sulfate solution with a specific zirconium-to-sulfate ratio, followed by heating to precipitate silica, thereby purifying the zirconium solution google.com. This compound solutions can also be treated to precipitate basic zirconium sulfate, which is subsequently converted into zirconium hydroxide (B78521) for further processing up.ac.za.
Theoretical and Computational Studies
Molecular Modeling of Zirconium Sulfate (B86663) Complexes
Molecular modeling provides a powerful framework for understanding the intricate structures and electronic configurations of zirconium sulfate complexes, particularly in various chemical environments. These studies aim to elucidate the fundamental interactions governing their stability and reactivity.
Studies employing quantum chemical methods have been instrumental in mapping out the geometric and electronic structures of zirconium(IV) sulfate complexes in aqueous solutions dnu.dp.uaresearchgate.net. These investigations reveal how the zirconium(IV) ion interacts with sulfate and other ligands, such as methanesulfonate (B1217627) and water molecules, under the influence of the surrounding solvent dnu.dp.uaresearchgate.net. The coordination environment around the central zirconium atom, the distribution of electron density, and the nature of the bonding between zirconium and its ligands are key aspects explored. For instance, Density Functional Theory (DFT) has been utilized to examine the geometry of coordination complexes, optimizing structures to find the most stable configurations scholarpublishing.orgscielo.org.za. These studies often consider various possible coordination numbers and ligand arrangements, providing insights into the preferred geometries of these species in solution dnu.dp.uaresearchgate.netscielo.org.za. The electronic structure investigations typically focus on charge distribution and the nature of chemical bonds, which are crucial for understanding reactivity and stability dnu.dp.uaresearchgate.netscielo.org.zamdpi.comnih.gov.
Detailed analysis of specific geometric parameters is a critical component of molecular modeling. Research has systematically described the interatomic distances between the central zirconium ion and its surrounding ligands, as well as the valence angles formed by these atoms dnu.dp.uaresearchgate.net. Furthermore, torsion angles, which describe the relative orientation of atoms around a bond, are also analyzed to provide a comprehensive understanding of the three-dimensional structure of these complexes dnu.dp.uaresearchgate.net. These precise structural descriptors are essential for validating computational models against experimental data and for predicting the behavior of these complexes in different chemical environments dnu.dp.uaresearchgate.net.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to probe the electronic properties, bonding characteristics, and energetic landscapes of zirconium sulfate species, especially in surface chemistry and predicting relative stabilities.
DFT calculations are extensively used to investigate the adsorption of sulfate species on zirconia surfaces, which is relevant for understanding catalytic processes and material properties mdpi.comnih.govacs.orgacs.orgresearchgate.netfigshare.comucl.ac.ukacs.orgcore.ac.ukmpg.de. These studies often model various surface configurations, such as tridentate sulfate anions and SO₃ complexes, on different zirconia crystallographic planes like (101) and (001) acs.orgacs.org. DFT allows for the precise calculation of adsorption energies, which quantify the strength of interaction between the sulfur-containing species and the zirconia surface. For example, adsorption energies for tridentate sulfate complexes on tetragonal zirconia surfaces have been reported in the range of -322 kJ/mol to -467 kJ/mol acs.orgacs.org. Other studies have explored the binding energies of various sulfate species, including monosulfates, pyrosulfates, and bisulfates, on zirconia and related materials, revealing values that indicate strong interactions mdpi.comnih.govrhhz.net. These calculations also help in understanding the formation of different surface species like SO₃ from pyrosulfate sites, with calculated energy barriers for such transformations chemrxiv.org.
Table 1: Adsorption Energies of Sulfate Species on Zirconia Surfaces
| Surface Species | Zirconia Surface | Adsorption Energy (kJ/mol) | Reference |
| Tridentate sulfate | (101) | -322 | acs.orgacs.org |
| SO₃ complex | (001) | -467 | acs.orgacs.org |
| Bidentate sulfate | (001) | -408 | acs.orgacs.org |
| SO₃ (adsorbed) | N/A | > -167 (∆Eads > -39 kcal mol⁻¹) | chemrxiv.org |
| TEPOSO₃ adduct | N/A | -210 (∆Eads = -50.2 kcal mol⁻¹) | chemrxiv.org |
| PyridineSO₃ adduct | N/A | -166 (∆Eads = -39.7 kcal mol⁻¹) | chemrxiv.org |
| F⁻ on AHB@Zr-SO₄²⁻ | N/A | -15.7 (Binding Energy) | rhhz.net |
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a valuable tool for predicting molecular reactivity and stability libretexts.orgnumberanalytics.com. Calculations of HOMO and LUMO energies and their corresponding gaps provide insights into the electronic transitions and potential reaction pathways of zirconium sulfate complexes dnu.dp.uaresearchgate.netlbl.gov. Studies have utilized FMO analysis to compare the relative stabilities of different zirconium complexes, establishing an order of stability based on these electronic properties dnu.dp.uaresearchgate.net. For instance, the stability of certain zirconium(IV) complexes with methanesulfonate and sulfate anions was found to decrease in a specific order, correlating with their calculated electronic structures dnu.dp.uaresearchgate.net. The HOMO-LUMO gap is a key indicator of a molecule's susceptibility to chemical reactions, with smaller gaps generally implying higher reactivity numberanalytics.com.
Table 2: Stability Order of Zirconium(IV) Complexes
| Complex | Relative Stability | Reference |
| [Zr(MS)₆]²⁻ | Highest | dnu.dp.uaresearchgate.net |
| [ZrO(MS)₂] | High | dnu.dp.uaresearchgate.net |
| [ZrO(MS)₂(H₂O)₄] | Moderate | dnu.dp.uaresearchgate.net |
| [Zr(MS)₄(H₂O)₂] | Moderate | dnu.dp.uaresearchgate.net |
| [ZrO(SO₄)₂(H₂O)]²⁻ | Lower | dnu.dp.uaresearchgate.net |
| [ZrO(SO₄)₂]²⁻ | Lowest | dnu.dp.uaresearchgate.net |
*MS = Methanesulfonate
Molecular Dynamics Simulations for Solution Behavior
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of zirconium sulfate complexes in solution, complementing static quantum chemical calculations by capturing the effects of thermal motion and solvent interactions over time researchgate.netresearchgate.net. While direct MD studies specifically detailing zirconyl sulfate in aqueous solution are less prevalent in the initial search results compared to surface studies, MD is a standard technique for investigating solvation dynamics, ion pairing, and the structural evolution of species in liquid phases researchgate.netresearchgate.net. For instance, MD simulations have been used to study solvation dynamics at water/zirconia interfaces researchgate.net and the behavior of zirconium clusters in aqueous solutions lbl.govresearchgate.net. These simulations can provide insights into how water molecules coordinate with zirconium ions, the influence of solvent on complex stability, and the dynamic processes of solvation and desolvation that occur when ligands interact with the metal center researchgate.netacs.org. Although not specifically focused on this compound, MD studies on related zirconium species in solution highlight its utility in understanding hydration shells, ion mobility, and the thermodynamic stability of complexes influenced by solvent effects researchgate.netresearchgate.netacs.org. One study involving sulfated zirconia surfaces noted that MD simulations at 800 K showed transformations in surface species, indicating the dynamic nature of these systems acs.org.
Compound Name List:
this compound
Zirconium sulfate
Zirconium(IV) sulfate
Zirconium(IV) methanesulfonate
Zirconium(IV) sulfate complexes
Zirconium(IV) methanesulfonate complexes
Sulfate species
SO₃ complex
Tridentate sulfate anion
Bidentate sulfate complex
Hydrogen sulfate anion
Pyrosulfate species
Monosulfates
Sulfated zirconia (SZ)
Tetragonal zirconia (t-ZrO₂)
(101) surface of tetragonal zirconia
(001) surface of tetragonal zirconia
Zr(SO₄)₂(H₂O)ₓ (x = 0, 4, 5, 7)
ZrOSO₄·4H₂O
[Zr(MS)₆]²⁻
[ZrO(MS)₂]
[ZrO(MS)₂(H₂O)₄]
[Zr(MS)₄(H₂O)₂]
[ZrO(SO₄)₂(H₂O)]²⁻
[ZrO(SO₄)₂]²⁻
Zr-OH
Zr-F
AHB@Zr
AHB@Zr-SO₄²⁻
Zr(IV) chloride
Zr(IV) hexanuclear cluster ([Zr₆O₄(OH)₄(H₂O)₂₄]¹²⁺)
Zr(IV) tetranuclear cluster ([Zr₄O₄(OH)₄(H₂O)₂₄]⁸⁺)
ZrF₄
HfF₄
Zr(IV) phosphate-sulphate catalysts
Zr₂(PO₄)₂(SO₄)₄
Zr₄(PO₄)₂(SO₄)₅
Zr₂(PO₄)₂SO₄
Zr(SO₄)₂·4H₂O
Prediction of Structure-Property Relationships
Surface Structure of Supported Catalysts
Theoretical and computational studies have been pivotal in unraveling the complex surface structures of catalysts modified with sulfate species, particularly within the context of sulfated zirconia (SZ). These investigations, predominantly utilizing Density Functional Theory (DFT), offer granular, atomic-level insights into the interactions between sulfate groups and zirconia supports, which are critical determinants of catalytic activity.
Computational Methodologies and Sulfate Interactions DFT calculations have been extensively applied to model the adsorption of various sulfur-containing species, including SO3, H2SO4, HSO4-, and SO4^2-, onto distinct crystallographic planes of zirconia, with a significant focus on the tetragonal (t-ZrO2) (101) and (001) surfaces acs.orgresearchgate.netacs.orgsci-hub.se. These studies consistently reveal that sulfate groups preferentially anchor to surface zirconium atoms via their oxygen atoms. Specifically, on the t-ZrO2 (101) surface, sulfate anions (SO4^2-) are found to adopt stable tridentate configurations, forming bonds with three surface zirconium atoms acs.orgacs.org. For the (001) surface, both tridentate and bidentate sulfate complexes have been identified as stable structural arrangements acs.org. The calculated adsorption energies for these species vary based on the coordination mode and the specific surface plane; for instance, tridentate sulfate on t-ZrO2 (101) typically exhibits adsorption energies ranging from approximately -322 to over -400 kJ/mol researchgate.netacs.org.
Under specific conditions, such as elevated sulfate loadings or dehydrating environments, the computational prediction of dimeric pyrosulfate (S2O7^2-) species formation is notable acs.orgsci-hub.sesci-hub.sechemrxiv.org. DFT studies have further explored the energy barriers associated with the formation of these pyrosulfate species from adsorbed SO3 and sulfate groups, indicating that these transformations are kinetically feasible under particular thermal and chemical conditions acs.orgchemrxiv.org.
Surface Reconstruction and Phase Stabilization The presence of sulfate species on zirconia surfaces has been computationally demonstrated to impact the stability of different zirconia phases. Research suggests that sulfate groups can stabilize the metastable tetragonal phase of zirconia, a phase often correlated with enhanced catalytic activity, in preference to the more thermodynamically stable monoclinic phase researchgate.netmdpi.commdpi.com. This stabilization is attributed to the interaction of sulfate ions with the zirconia lattice, which can influence surface reconstruction and promote the formation of well-faceted particles exposing specific crystallographic planes, such as the (110) plane researchgate.net.
In the realm of metal-organic frameworks (MOFs), which serve as structurally defined analogs for catalyst supports, DFT calculations have revealed that the sulfate binding motif can dynamically transition between monodentate, bidentate, and tridentate coordination modes, contingent upon the degree of hydration within the MOF structure osti.govacs.org.
Electronic and Vibrational Properties Computational studies also provide critical insights into the electronic properties that underpin the augmented acidity observed in sulfated zirconia. By analyzing the electronic structure and charge distribution, DFT aids in elucidating how sulfate groups modify the Lewis and Brønsted acidity of the zirconia support acs.orgmdpi.comresearchgate.netscirp.org.
Vibrational spectroscopy, frequently complemented by DFT calculations, plays a crucial role in the characterization of surface sulfate species. The calculated vibrational frequencies for the S=O stretching modes of sulfate anions on zirconia surfaces generally demonstrate good agreement with experimental infrared (IR) spectra acs.orgacs.orgsci-hub.sesci-hub.se. For example, tridentate sulfate species on t-ZrO2 (101) typically exhibit calculated S=O stretching frequencies in the range of 1350-1400 cm^-1, while bidentate species show frequencies around 1300-1350 cm^-1 acs.org. Dimeric pyrosulfate species are associated with higher frequencies, generally falling within the 1400-1420 cm^-1 range acs.orgsci-hub.se. These computational findings are indispensable for interpreting experimental spectroscopic data and confirming the nature of the active sites.
Data Tables
To consolidate the key findings from these theoretical investigations, the following tables present representative computational results:
Table 1: Representative Sulfate Adsorption Energetics on Zirconia Surfaces (DFT Calculations)
| ZrO2 Surface Plane | Sulfate Species | Coordination Mode | Adsorption Energy (kJ/mol) | Reference |
| t-ZrO2 (101) | SO4^2- | Tridentate | -322 | acs.org |
| t-ZrO2 (001) | SO4^2- | Bidentate | -408 | acs.org |
| t-ZrO2 (001) | SO3 | Tridentate | -467 | acs.org |
| t-ZrO2 (101) | SO4^2- | Tridentate | ~-300 to -400 | acs.orgresearchgate.net |
Note: Values are indicative and may vary based on specific computational parameters and DFT functionals employed.
Table 2: Calculated Vibrational Frequencies of S=O Bonds in Sulfate Species
| Sulfate Species | Coordination Mode | Calculated Frequency (cm^-1) | Reference |
| SO4^2- | Tridentate | ~1350-1400 | acs.org |
| SO4^2- | Bidentate | ~1300-1350 | acs.org |
| S2O7^2- | Dimeric | ~1400-1420 | acs.orgsci-hub.se |
Note: These calculated frequencies are often scaled to align with experimental observations.
Table 3: Zr-O Distances in Organometallic Complexes on Sulfated Alumina Surfaces
| Catalyst Complex | Surface Site | Zr-O Distance (Å) | Reference |
| Cp2ZrH+ (A) | SA | 2.20 | pnas.org |
| Cp2ZrMe+ (B) | SA | 2.22 | pnas.org |
| CpZr(CH3)2+ (C) | SA | 2.24 | pnas.org |
| Cp2ZrH+ (A) | SB | 2.37 | pnas.org |
| Cp2ZrMe+ (B) | SB | 2.42 | pnas.org |
| CpZr(CH3)2+ (C) | SB | 2.36 | pnas.org |
Note: These distances represent computed minimum energy structures.
Future Research Directions and Emerging Trends
Exploration of Novel Synthesis Pathways and Morphologies
The future of zirconyl sulfate (B86663) chemistry is intrinsically linked to the development of innovative synthesis methods that offer precise control over the material's morphology and properties. Traditional synthesis routes are being challenged by novel approaches that promise enhanced performance and sustainability.
One emerging trend is the use of metal-organic frameworks (MOFs) as templates and precursors for synthesizing sulfated zirconia with unique morphologies. For instance, the thermal decomposition of in-situ sulfated Zr-MOFs has been shown to produce flower-like mesoporous sulfated zirconia nanosheets (SZNs). rsc.org This method utilizes the MOF as both a structural template and a source for zirconium and sulfate, allowing for the creation of intricate, high-surface-area materials. rsc.org The morphology of these nanosheets can be tuned by adjusting the sulfate to zirconium ratio during the initial MOF synthesis. rsc.org
Microwave-assisted solvothermal methods are also gaining traction as a rapid and efficient way to produce well-organized zirconia nanoparticles. This technique, often used in combination with structure-directing templates like cetyltrimethylammonium bromide, allows for the control of pore size in the resulting mesoporous materials. acs.org The use of microwave heating facilitates uniform and fast reactions, leading to the formation of nanocrystals with controlled morphology and stability. nih.gov
Furthermore, researchers are exploring the use of rosin-based surfactants in hydrothermal synthesis to control the morphology of zirconia. This approach has led to the formation of unique structures like hollow cube-like zirconia. mdpi.com The distinctive molecular structure of such surfactants provides excellent surface activity, enabling precise control over the shape of the resulting inorganic materials. mdpi.com
| Synthesis Method | Precursors/Templates | Resulting Morphology | Key Advantages |
| MOF-derived | Sulfated Zr-MOFs | Flower-like mesoporous nanosheets | High surface area, tunable morphology |
| Microwave-assisted Solvothermal | Zirconyl chloride, CTAB | Mesoporous nanoparticles | Rapid synthesis, controlled pore size |
| Hydrothermal with Surfactant | Zirconyl chloride, Rosin-based surfactant | Hollow cube-like structures | Precise morphological control |
Design of Advanced Functional Materials with Tunable Properties
Zirconyl sulfate serves as a crucial precursor in the design of advanced functional materials with properties that can be finely tuned for specific applications. The ability to control characteristics such as acidity, thermal stability, and mechanical strength is a key focus of current research.
A significant area of development is in the field of catalysis . By varying the sulfate content when impregnating zirconia with this compound, the acidity of the resulting catalyst can be precisely controlled. researchgate.net This tunability allows for the optimization of catalytic activity for various chemical reactions. The addition of sulfate ions to zirconia not only enhances its acidic properties but also stabilizes the desirable tetragonal phase of zirconia at higher temperatures. researchgate.net
This compound is also a key ingredient in the production of advanced ceramics with superior thermal and mechanical properties. chemiis.com As a precursor for zirconium dioxide (zirconia), it enables the manufacturing of ceramics that are highly resistant to heat and wear, making them suitable for demanding industrial applications. chemiis.com
Furthermore, the development of composite coatings is an emerging application. For example, composite ceramic coatings can be synthesized on alloys like Ti6Al4V through plasma electrolytic oxidation in sulfate-based electrolytes. mdpi.com These coatings exhibit enhanced corrosion resistance, extending the lifespan of metallic components in harsh environments. chemiis.commdpi.com
| Functional Material | Tunable Property | Method of Tuning | Application |
| Sulfated Zirconia Catalyst | Acidity | Varying sulfate content | Chemical synthesis, biofuel production |
| Advanced Ceramics | Thermal and Mechanical Stability | Control of zirconia phase | High-temperature industrial components |
| Composite Coatings | Corrosion Resistance | Electrolyte composition in PEO | Protective coatings for metals |
In-depth Understanding of Reaction Mechanisms and Active Site Speciation
A deeper understanding of the reaction mechanisms and the nature of active sites in this compound-derived materials is crucial for designing more efficient catalysts and functional materials. Current research is focused on elucidating the interplay between the structure of these materials and their chemical reactivity.
The catalytic activity of sulfated zirconia is attributed to the presence of both Brønsted and Lewis acid sites . researchgate.net The addition of sulfate ions to zirconia is understood to increase the strength of these acid sites. acs.org The interaction between the sulfate groups and the zirconia support is believed to be key to the generation of these highly acidic centers.
The speciation of the active sites is a subject of ongoing investigation. It is proposed that the active sites for certain reactions may involve an adjacent Brønsted and Lewis acid site pair. The Lewis acid site is thought to initially adsorb the reactant molecule, which is then acted upon by the Brønsted acid site.
Advanced spectroscopic techniques are being employed to probe the nature of these active sites. For instance, infrared spectroscopy of adsorbed probe molecules can help to distinguish between Brønsted and Lewis acidity. researchgate.net Such studies are essential for establishing a clear relationship between the catalyst structure and its performance, which is critical for the rational design of next-generation catalysts.
Integration with Nanoscience and Nanotechnology for Enhanced Performance
The integration of this compound chemistry with nanoscience and nanotechnology is opening up new avenues for creating materials with significantly enhanced performance. By controlling the structure of materials at the nanoscale, researchers can unlock novel properties and applications.
The synthesis of zirconia-based nanoparticles from this compound precursors is a prime example of this integration. nih.govnih.gov Various methods, including sol-gel, hydrothermal, and co-precipitation techniques, are being used to produce nanoparticles with controlled size and morphology. nih.govnih.gov These nanomaterials exhibit properties that are distinct from their bulk counterparts, such as a higher surface area to volume ratio, which is particularly advantageous in catalytic applications.
The creation of mesoporous nanostructured zirconia with well-defined pore structures is another significant advancement. acs.org These materials, often synthesized using templating methods, have a high surface area and a narrow pore size distribution, making them ideal for applications in catalysis and separation processes. acs.org The ability to control the porosity of these materials allows for the optimization of their performance for specific target molecules.
Furthermore, the development of sulfated zirconia nanosheets represents a cutting-edge area of research. rsc.org These two-dimensional materials possess a very high surface area and unique electronic properties, making them promising candidates for a range of applications, including catalysis and sensing. rsc.org
| Nanomaterial | Synthesis Approach | Key Features | Potential Applications |
| Zirconia Nanoparticles | Sol-gel, Hydrothermal | Controlled size and morphology, high surface area | Catalysis, biomedical applications |
| Mesoporous Zirconia | Template-assisted synthesis | High surface area, narrow pore size distribution | Catalysis, separations |
| Sulfated Zirconia Nanosheets | MOF-derived | 2D structure, very high surface area | Catalysis, sensors |
Expanding Applications in Environmental and Industrial Processes
The unique properties of this compound and its derivatives are leading to their application in an expanding range of environmental and industrial processes. The drive for more sustainable and efficient technologies is a key factor in this trend.
In the realm of environmental catalysis , sulfated zirconia catalysts are being investigated for a variety of applications, including the production of biofuels. acs.org Their strong acidity makes them effective for reactions such as esterification and transesterification, which are central to biodiesel production. rsc.orgacs.org They are also being explored for use in emission control systems to reduce industrial pollutants. chemiis.com
The use of this compound in water treatment is another growing application area. It can act as a coagulant to remove impurities from water, contributing to the provision of clean and safe drinking water. chemiis.com Additionally, it can be used as a corrosion inhibitor in water systems, protecting infrastructure from degradation. chemiis.com
In the textile industry , this compound is utilized as a mordant in dyeing processes to effectively fix dyes to fabrics. chemiis.com It also improves the wash and wear properties of textiles by creating durable bonds with the fibers. chemiis.com
Furthermore, in chemical manufacturing , this compound is an essential intermediate for the synthesis of other zirconium compounds, such as zirconium oxychloride and zirconium acetate (B1210297). chemiis.com These compounds, in turn, have a wide range of industrial uses.
Q & A
Q. What are the established methods for synthesizing zirconyl sulfate in laboratory settings, and how can researchers ensure reproducibility?
- Methodological Answer : this compound is typically synthesized via controlled hydrolysis of zirconium salts (e.g., ZrCl₄) in sulfuric acid. Key parameters include temperature (80–100°C), acid concentration (1–3 M), and reaction time (4–6 hours). To ensure reproducibility, document reagent purity, stoichiometric ratios, and ambient conditions. Use standardized protocols for filtration and drying (e.g., vacuum drying at 60°C). Table 1 : Synthesis Methods Comparison
| Method Type | Conditions | Yield (%) | Characterization Techniques | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 2 M H₂SO₄, 90°C, 5 hrs | 85–90 | XRD, FTIR, TGA | |
| Sol-Gel | ZrOCl₂·8H₂O + H₂SO₄, RT, 24 hrs | 75–80 | SEM, EDX |
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- XRD : Confirms crystallinity and phase purity.
- FTIR : Identifies sulfate (SO₄²⁻) vibrational modes (1100–1000 cm⁻¹) and Zr-O bonds.
- TGA : Assesses thermal stability and decomposition steps (e.g., water loss at 100–200°C, sulfate decomposition >400°C).
- Elemental Analysis : Validates stoichiometry via ICP-OES or EDX .
Q. How does the pH of the reaction medium influence the stability and solubility of this compound during synthesis?
Q. What are the key factors affecting the purity of this compound, and how can they be controlled during experimental procedures?
Q. What safety protocols should be followed when handling this compound in laboratory environments to mitigate health risks?
- Methodological Answer : Use PPE (gloves, goggles, lab coats), work in fume hoods to avoid inhalation, and store in airtight containers. Neutralize spills with sodium bicarbonate. Emergency procedures: Rinse skin/eyes with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can computational modeling techniques be applied to predict the catalytic behavior of this compound in complex chemical reactions?
Q. What strategies can researchers employ to resolve contradictions in reported thermodynamic data for this compound across different studies?
- Methodological Answer : Conduct meta-analyses to identify methodological inconsistencies (e.g., calorimetry vs. solubility methods). Replicate experiments under controlled conditions, and use error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainties .
Q. What advanced spectroscopic methods are suitable for probing the coordination environment of zirconium in this compound complexes?
- Methodological Answer :
Q. How can researchers design experiments to investigate the mechanistic pathways of this compound in acid-catalyzed reactions?
Q. What methodologies are recommended for assessing the long-term stability and degradation products of this compound under various environmental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
